molecular formula C15H14N4 B7590706 2,5-Dibenzyltetrazole

2,5-Dibenzyltetrazole

Cat. No.: B7590706
M. Wt: 250.30 g/mol
InChI Key: FGASZUSOTKOAJQ-UHFFFAOYSA-N
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Description

2,5-Dibenzyltetrazole is a heterocyclic compound characterized by a five-membered ring containing two benzyl groups attached to the nitrogen atoms at positions 2 and 5. This compound belongs to the broader class of tetrazoles, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibenzyltetrazole typically involves the reaction of benzyl azide with benzyl cyanide under acidic conditions. This reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring. The reaction is usually carried out in solvents like ethanol or acetonitrile, and the reaction temperature is maintained around 80-100°C to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain a consistent reaction environment. The use of catalysts like copper or zinc salts can also enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibenzyltetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of benzyl tetrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of benzyl amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles like halides or amines replace the benzyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide in an organic solvent.

Major Products:

    Oxidation: Benzyl tetrazole derivatives.

    Reduction: Benzyl amines.

    Substitution: Substituted tetrazoles with various functional groups.

Scientific Research Applications

2,5-Dibenzyltetrazole has found applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is employed in bioorthogonal chemistry for labeling biomolecules and studying biological processes.

    Medicine: this compound derivatives have shown potential as pharmaceutical agents, particularly in the development of antifungal and antibacterial drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and sensors, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,5-dibenzyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to the modulation of their activity. For example, in medicinal applications, this compound derivatives can inhibit the activity of enzymes like cytochrome P450, thereby exerting their therapeutic effects.

Comparison with Similar Compounds

    2,5-Diaryltetrazoles: These compounds have aryl groups instead of benzyl groups and are used in similar applications, such as bioorthogonal chemistry and material science.

    1,5-Disubstituted Tetrazoles: These compounds have substituents at positions 1 and 5 and are known for their pharmaceutical applications.

    2-Substituted Tetrazoles: These compounds have a single substituent at position 2 and are used in the synthesis of complex organic molecules.

Uniqueness: 2,5-Dibenzyltetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyl groups enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Properties

IUPAC Name

2,5-dibenzyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-3-7-13(8-4-1)11-15-16-18-19(17-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGASZUSOTKOAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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